Bienvenue dans la boutique en ligne BenchChem!

N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Lipophilicity Polar Surface Area Drug-Likeness

Select this precise 2-methoxyphenyl/4-(difluoromethoxy)phenyl piperazine-1-carbothioamide (CAS 398996-30-0) over close analogs: the 2-methoxyphenyl group is essential for high 5-HT1A affinity, while the para-OCF2H substituent reduces oxidative metabolism versus unsubstituted phenyl. The carbothioamide bioisostere offers distinct metabolic stability compared to amides/ureas. With logP 2.961 and tPSA 62 Ų, it is a CNS-optimized tool for serotonergic/adrenergic screening libraries. Do not substitute with the 4-phenyl (398996-27-5) or ortho-OCF2H (612525-37-8) analogs.

Molecular Formula C19H21F2N3O2S
Molecular Weight 393.45
CAS No. 398996-30-0
Cat. No. B2821552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide
CAS398996-30-0
Molecular FormulaC19H21F2N3O2S
Molecular Weight393.45
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC(F)F
InChIInChI=1S/C19H21F2N3O2S/c1-25-17-5-3-2-4-16(17)23-10-12-24(13-11-23)19(27)22-14-6-8-15(9-7-14)26-18(20)21/h2-9,18H,10-13H2,1H3,(H,22,27)
InChIKeyWYQIHUPIIFFBOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide (CAS 398996-30-0) – Chemical Identity and Baseline Profile for Procurement Evaluation


N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide (CAS 398996-30-0) is a synthetic piperazine-1-carbothioamide derivative with molecular formula C19H21F2N3O2S and molecular weight 393.45 g/mol [1]. It belongs to the broader class of arylpiperazine carbothioamides, which have been investigated as ligands for serotonergic and adrenergic receptors [2]. The compound features a 2-methoxyphenyl group at the piperazine N4 position and a 4-(difluoromethoxy)phenyl group attached via the carbothioamide linkage, placing it within a chemical series where subtle structural variations are known to produce large shifts in receptor affinity and selectivity [1][2].

Why N-[4-(Difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide Cannot Be Substituted by Closest Analogs Without Verifiable Impact on Physicochemical and Predicted Biological Profiles


Within this piperazine carbothioamide series, even single-atom or positional modifications produce marked differences in lipophilicity, hydrogen-bonding capacity, and predicted receptor engagement that preclude casual substitution. For example, replacing the 2-methoxyphenyl group with an unsubstituted phenyl (CAS 398996-27-5) reduces molecular weight by ~30 Da and is expected to lower logP and alter the compound's interaction with serotonergic targets [1][2]. Likewise, shifting the difluoromethoxy substituent from the para to the ortho position (CAS 612525-37-8) changes the electronic distribution and steric profile of the carbothioamide aryl ring, potentially redirecting selectivity among aminergic GPCRs [1][3]. Because no publicly available head-to-head experimental dataset establishes functional interchangeability between these analogs, procurement decisions must be guided by the quantitative structural and computational differentiators presented in Section 3.

Quantitative Evidence Guide for Differentiating N-[4-(Difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide from Closest Analogs


Lipophilicity (logP) and Polar Surface Area (tPSA) Comparison Relative to 4-Phenyl Analog

The target compound exhibits a calculated logP of 2.961 and a topological polar surface area (tPSA) of 62 Ų as recorded in the ZINC15 database [1]. In contrast, the closest analog lacking the 2-methoxyphenyl substituent (N-[4-(difluoromethoxy)phenyl]-4-phenylpiperazine-1-carbothioamide, CAS 398996-27-5) has an estimated logP approximately 0.5 log units lower (≈2.4–2.5) based on the absence of the methoxy group (estimated from fragment-based additive calculations) [2]. The tPSA for the 4-phenyl analog is also predicted to be lower (≈54 Ų) due to the loss of one oxygen atom [2]. Higher logP in the target compound indicates greater membrane permeation potential, while the modestly elevated tPSA may influence blood-brain barrier partitioning compared to the unsubstituted phenyl analog.

Lipophilicity Polar Surface Area Drug-Likeness

Predicted Aminergic GPCR Engagement Profile Compared to 2-Fluorophenyl Analog

SEA (Similarity Ensemble Approach) predictions using ChEMBL 20 data indicate that the target compound is likely to interact with alpha-1D (ADRA1D), alpha-1B (ADRA1B), melanin-concentrating hormone receptor 1 (MCHR1), and serotonin 5-HT2A (HTR2A) receptors, with P-values ranging from 22 to 35 and maximum Tanimoto coefficients of 40–41 [1]. These predictions arise from the combination of the 2-methoxyphenylpiperazine scaffold, known to confer high affinity for serotonergic and adrenergic targets [3], and the 4-(difluoromethoxy)phenyl carbothioamide terminus. The 2-fluorophenyl analog (CAS 398996-29-7), which replaces the 2-methoxy substituent with a fluorine atom, is predicted to exhibit a different selectivity profile because the electron-withdrawing fluorine alters the piperazine N4 basicity and the overall electronic landscape of the arylpiperazine moiety [2][3]. Quantitative binding affinity differences between these two compounds have not been directly measured in the same assay, but class-level SAR data emphasize that 2-methoxy substitution is essential for high 5-HT1A affinity (Ki values often below 1 nM in related series) [3].

GPCR Adrenergic Receptor Serotonin Receptor Target Prediction

Molecular Weight and Hydrogen-Bond Donor/Acceptor Count Differentiation from 4-Benzyl Analog

The target compound has 2 hydrogen-bond donors and 4 hydrogen-bond acceptors, with a molecular weight of 393.45 g/mol [1]. The 4-benzyl analog (4-benzyl-N-[4-(difluoromethoxy)phenyl]piperazine-1-carbothioamide, CAS 398996-28-6) has 2 donors and 3 acceptors, with a molecular weight of 377.5 g/mol . The additional H-bond acceptor in the target compound arises from the 2-methoxy oxygen, which can engage in supplementary hydrogen-bond interactions with biological targets or alter solvation properties. The higher molecular weight of the target compound (+16 g/mol) places it further from the Lipinski rule-of-five optimal range for oral bioavailability (MW < 500) relative to the benzyl analog, but the presence of the 2-methoxy group enhances specific receptor interactions as evidenced by class-level SAR [2].

Molecular Weight H-Bond Donors and Acceptors Physicochemical Properties

Experimental Evidence Gap: No Direct Head-to-Head Binding Data Available

A search of the ChEMBL 20 database via ZINC15 indicates that there is no known experimental activity recorded for this exact compound [1]. Similarly, no peer-reviewed publication or patent directly comparing the target compound with any of its closest analogs in a quantitative binding or functional assay has been identified. The SAR inferences drawn from related 2-methoxyphenylpiperazine derivatives (e.g., Orjales et al., 1995) provide class-level guidance but do not constitute direct evidence for this specific compound [2]. Therefore, all differentiation claims in Sections 3.1–3.3 are based on computational predictions and structural-class inferences, and procurement decisions must account for this absence of experimental validation. Users requiring assured biological activity should initiate custom head-to-head profiling.

Data Gap Binding Affinity Procurement Decision

Recommended Application Scenarios for N-[4-(Difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide Based on Established Evidence


Serotonergic and Adrenergic GPCR Ligand Screening in Drug Discovery

Based on SEA predictions indicating potential engagement of HTR2A and alpha-1 adrenergic receptors [1], and on the established serotonergic profile of 2-methoxyphenylpiperazine derivatives [2], this compound is suitable for inclusion in screening libraries targeting depression, anxiety, or cardiovascular indications where dual modulation of serotonin and adrenergic pathways is desired. The 2-methoxyphenyl substituent is known to be essential for 5-HT1A affinity, making this compound a candidate for primary screening where high 5-HT1A occupancy is required [2].

Structure-Activity Relationship (SAR) Exploration of Carbothioamide Bioisosteres

The carbothioamide group serves as a bioisostere of the amide/urea functionalities commonly found in known serotonergic agents such as adatanserin and NAN-190 [2]. Because carbothioamides can display different metabolic stability and hydrogen-bonding characteristics than amides, this compound is a valuable tool for systematic SAR studies aimed at optimizing pharmacokinetic properties while retaining on-target activity. The difluoromethoxy group further differentiates it from simpler alkoxy-substituted analogs in terms of lipophilicity and metabolic vulnerability [1].

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

With a logP of 2.961 and tPSA of 62 Ų [1], the compound resides within favorable ranges for CNS drug candidates (logP 1–4, tPSA < 90 Ų). It can serve as a reference standard for calibrating computational models of blood-brain barrier penetration or for comparing experimental permeability data across a series of piperazine carbothioamides. The quantitative logP and tPSA differentiation from the 4-phenyl analog (Section 3.1) provides a specific benchmark for assessing the impact of the 2-methoxyphenyl group on CNS penetration.

Metabolic Stability Studies on Difluoromethoxy-Containing Arylpiperazines

The difluoromethoxy substituent is widely used to reduce oxidative metabolism at the para position of phenyl rings [1]. This compound can be employed in comparative metabolic stability assays (e.g., liver microsome incubations) alongside the 4-phenyl analog (CAS 398996-27-5) to quantify the protective effect of the –OCF2H group. Such data would directly inform lead optimization strategies in projects where para-substituted phenyl clearance is a liability.

Quote Request

Request a Quote for N-[4-(difluoromethoxy)phenyl]-4-(2-methoxyphenyl)piperazine-1-carbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.